N,N-dibenzyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide
Description
N~1~,N~1~-DIBENZYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with a dibenzyl group and a pyrazole ring
Properties
Molecular Formula |
C27H26N4O3 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N,N-dibenzyl-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C27H26N4O3/c1-20-26(31(33)34)21(2)30(28-20)19-24-13-15-25(16-14-24)27(32)29(17-22-9-5-3-6-10-22)18-23-11-7-4-8-12-23/h3-16H,17-19H2,1-2H3 |
InChI Key |
NKTFNPWRZPNVGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-DIBENZYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Benzylation: The dibenzyl group is introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amidation: The final step involves the formation of the benzamide linkage through the reaction of the substituted pyrazole with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form various derivatives, depending on the specific reducing agent and conditions used.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Benzyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules.
Industrial Applications: Potential use in the synthesis of advanced polymers or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N1,N~1~-DIBENZYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitro group and the pyrazole ring are likely involved in key interactions with the target molecule, influencing the compound’s overall efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N-DIBENZYL-4-(4,5-DIETHYL-1-METHYL-1H-PYRAZOL-3-YL)BUTANAMIDE
- N,N-DIMETHYLBENZAMIDE
- 4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)BENZOIC ACID
Uniqueness
N~1~,N~1~-DIBENZYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is unique due to the presence of both the nitro group and the dibenzyl substitution, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions and stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
